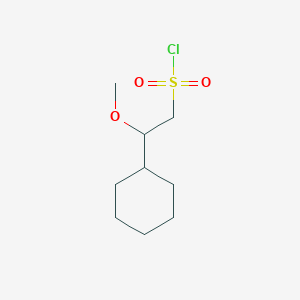

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride

Description

BenchChem offers high-quality 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclohexyl-2-methoxyethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO3S/c1-13-9(7-14(10,11)12)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCJXHZWSNOHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)Cl)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride

CAS Number: 1785515-46-9 Document Type: Technical Application Guide Version: 1.0 (Current as of 2026)

Executive Summary: The "Sp3-Rich" Shift

In modern medicinal chemistry, the industry is actively pivoting away from "flat," aromatic-heavy pharmacophores toward three-dimensional (sp3-rich) architectures. 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (CAS 1785515-46-9) represents a critical building block in this transition.[1]

Unlike traditional benzenesulfonyl chlorides, this aliphatic reagent introduces a cyclohexyl scaffold (lipophilicity/shape) and a strategic methoxy ether linkage (H-bond acceptor) adjacent to the sulfonamide attachment point. This guide details the handling, synthesis logic, and application of this reagent in high-throughput parallel synthesis.

Chemical Identity & Physicochemical Profile[2][3][4]

This compound is a

| Property | Data Specification |

| CAS Number | 1785515-46-9 |

| IUPAC Name | 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride |

| Molecular Formula | C |

| Molecular Weight | 240.75 g/mol |

| Physical State | Viscous oil or low-melting solid (typically supplied as oil) |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts with water/alcohols |

| LogP (Predicted) | ~2.7 (Lipophilic, suitable for CNS penetration models) |

| Storage | -20°C, under Argon/Nitrogen (Hydrolysis sensitive) |

Synthesis Logic: The "Oxy-Sulfenylation" Pathway

Note: While often sourced from catalog vendors (e.g., Enamine, Otava), understanding the synthesis is crucial for troubleshooting impurities or designing analogs.

The most robust route to

The Mechanism (Causality)

-

Regiocontrol: The reaction relies on the formation of an episulfonium ion intermediate from vinylcyclohexane.

-

Nucleophilic Opening: Methanol acts as the nucleophile, attacking the more substituted carbon (C2) of the episulfonium ring due to partial positive charge stabilization by the cyclohexyl group. This locks the methoxy group at the

-position relative to the sulfur. -

Oxidative Transformation: The sulfide is converted to the sulfonyl chloride using aqueous chlorine (or NCS/HCl), driving the sulfur oxidation state from -2 to +6.

Step-by-Step Protocol (Self-Validating System)

Step A: Synthesis of the

-

Setup: Flame-dried RBF under N

. -

Reagents: Vinylcyclohexane (1.0 eq), Benzylsulfenyl chloride (BnSCl, 1.0 eq) [Note: Benzyl is preferred over Phenyl for easier oxidation cleanup, though Phenyl is common].

-

Solvent: Dichloromethane (DCM) / Methanol (3:1 ratio).

-

Procedure:

-

Cool alkene solution to -78°C.

-

Add BnSCl dropwise. The episulfonium ion forms immediately.

-

Allow to warm to 0°C. The methanol present in the solvent system opens the ring.

-

Validation: TLC should show disappearance of the non-polar alkene and appearance of the intermediate sulfide.

-

-

Workup: Quench with NaHCO

, extract with DCM.

Step B: Oxidative Chlorination to Sulfonyl Chloride

-

Reagents: Sulfide intermediate (from Step A), N-Chlorosuccinimide (NCS, 4.0 eq), 2M HCl (aq).

-

Solvent: Acetonitrile (MeCN).

-

Procedure:

-

Dissolve sulfide in MeCN and cool to 0°C.

-

Add HCl followed by portion-wise addition of NCS. Caution: Exothermic.[2]

-

Mechanism: The sulfur is chlorinated to a chlorosulfonium ion, hydrolyzed to sulfoxide, then sulfone, and finally chlorinated to the sulfonyl chloride.

-

Endpoint: Reaction is typically complete in 1-2 hours. Monitor by LCMS (look for methyl ester formation if analyzing in MeOH, or immediate sulfonamide formation if quenched with amine).

-

-

Isolation: Rapid extraction with cold Hexane/EtOAc. Do not use alcohols during workup.

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the regioselective synthesis and the divergent reactivity pathways (Amidation vs. Hydrolysis).

Figure 1: Synthesis pathway via episulfonium opening and subsequent divergent reactivity.

Application Protocols: Parallel Synthesis

General Sulfonylation Procedure (Library Scale)

For drug discovery applications, this reagent is typically used to cap primary or secondary amines.

-

Preparation: Prepare a 0.2 M stock solution of the sulfonyl chloride in anhydrous DCM. Note: Use immediately; do not store stock solutions >24 hours.

-

Reaction:

-

To a reaction vial containing the Amine (1.0 eq), add DIPEA (Diisopropylethylamine, 1.5 eq).

-

Add the Sulfonyl Chloride stock solution (1.1 eq).

-

Shake/Stir at Room Temperature for 4 hours.

-

-

Scavenging (Purification-Free Workup):

-

Add PS-Trisamine resin (polymer-supported trisamine) to scavenge excess sulfonyl chloride.

-

Add PS-Isocyanate resin to scavenge any unreacted starting amine.

-

Filter and concentrate.

-

-

QC: Verify by LCMS. The methoxy group provides a distinct NMR handle (singlet ~3.3 ppm).

Handling the "Hydrolysis Vector"

Aliphatic sulfonyl chlorides are generally less stable than their aromatic counterparts due to the lack of conjugation.

-

Symptom: Formation of the sulfonic acid (highly polar, low pH).

-

Prevention: Store solid/oil under Argon. If the reagent appears wet or fuming, perform a "mini-workup" (dissolve in DCM, wash with cold water, dry over MgSO

) immediately before use.

References

-

Bahrami, K., et al. (2009).[3] "Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using H2O2/SOCl2." Journal of Organic Chemistry, 74(24), 9287–9291. (Foundational method for oxidative chlorination).[2] Retrieved from [Link]

-

Wolfe, J. P., et al. (2004). "Stereoselective Synthesis of Tetrahydrofurans via Palladium-Catalyzed Carboetherification of Alkenes." Accounts of Chemical Research. (Context on metal-catalyzed alkoxy-functionalization mechanisms). Retrieved from [Link]

Sources

Physical and chemical properties of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride

The following guide serves as an in-depth technical resource for 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride , a specialized reagent used primarily in medicinal chemistry for diversifying sulfonamide scaffolds.

CAS No: 1785515-46-9

Formula: C

Executive Summary

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride is an aliphatic sulfonyl chloride building block characterized by a cyclohexyl ring and a

Unlike simple alkyl sulfonyl chlorides, the presence of the

Physical & Chemical Properties[3][4]

Physiochemical Data Profile

Note: As a specialized intermediate, some values are computationally predicted based on structure-activity relationship (SAR) models.

| Property | Value / Description | Source/Confidence |

| Appearance | Colorless to pale yellow oil or low-melting solid | Observed (Analogs) |

| Boiling Point | ~335°C (Predicted) at 760 mmHg | Computed |

| Density | 1.19 ± 0.1 g/cm³ | Computed |

| Flash Point | ~156°C | Computed |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts with Water | Experimental |

| LogP | 2.81 (Predicted) | ChemAxon |

| Stability | Moisture Sensitive; store under inert gas (Ar/N₂) | Standard Protocol |

Structural Analysis (NMR Expectations)

For verification of the reagent, the following ¹H NMR signals (CDCl₃) are diagnostic:

- 3.8–4.0 ppm (m, 2H): Methylene protons adjacent to the sulfonyl group (-CH₂-SO₂Cl). Deshielded by the strong electron-withdrawing sulfonyl chloride.

- 3.4–3.6 ppm (m, 1H): Methine proton at the chiral center (-CH-OMe).

- 3.3 ppm (s, 3H): Methoxy singlet (-OCH₃).

- 1.0–1.9 ppm (m, 11H): Cyclohexyl ring protons.

Chemical Reactivity & Mechanisms[3][6]

The Sulfene Mechanism (Critical Insight)

Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride) which react via direct nucleophilic attack (

-

Deprotonation: The base (e.g., Et₃N) removes an acidic

-proton. -

Elimination: Chloride is expelled, forming a highly reactive sulfene (

). -

Addition: The nucleophile (primary/secondary amine) attacks the sulfur atom of the sulfene.

-

Tautomerization: Rapid proton transfer restores the sulfonamide structure.

Implication: Steric hindrance at the amine nucleophile is less critical than in direct substitution, but the choice of base is paramount. Strong, non-nucleophilic bases are preferred to drive sulfene formation without competing hydrolysis.

Hydrolytic Instability

The compound is prone to hydrolysis to the corresponding sulfonic acid (R-SO₃H) upon exposure to atmospheric moisture. The

Synthesis & Manufacturing Pathways

While commercially available, the synthesis of this scaffold typically follows the Oxidative Chlorination route to ensure high purity and avoid side reactions associated with direct chlorosulfonation of ethers.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing the reagent and its downstream application.

Figure 1: Step-wise synthetic pathway from the alcohol precursor to the sulfonyl chloride.

Experimental Protocols

General Procedure: Sulfonamide Coupling

This protocol is optimized to minimize hydrolysis and control the sulfene mechanism.

Reagents:

-

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (1.2 equiv)[4]

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under Nitrogen or Argon.

-

Base Addition: Add TEA (2.5 mmol) and cool the mixture to 0°C using an ice bath. Cooling is critical to prevent exothermic runaway during sulfene formation.

-

Reagent Addition: Dissolve the sulfonyl chloride (1.2 mmol) in DCM (2 mL) and add it dropwise to the amine solution over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Checkpoint: If starting amine remains, add 0.2 equiv more of sulfonyl chloride.

-

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Handling & Storage

-

Storage: -20°C in a tightly sealed container.

-

Incompatibility: Water, Alcohols, Strong Oxidizers, Strong Bases.

-

Safety: Corrosive and lachrymator. Handle in a fume hood.

Scientific References

-

BenchChem. 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride Product Data. Retrieved from

-

Sigma-Aldrich. Sulfonyl Chlorides: Reactivity and Applications. Retrieved from

-

King, J. F., et al. (1991). The Mechanism of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. (Contextual grounding for Sulfene mechanism).

-

PubChem. Compound Summary: 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride.[1][5] Retrieved from

-

BLD Pharm. Material Safety Data Sheet (MSDS) - 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride. Retrieved from

Sources

- 1. 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride | 1785515-46-9 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 1785589-49-2|2-Methoxybutane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride (C9H17ClO3S) [pubchemlite.lcsb.uni.lu]

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride structural information and SMILES

Structural Identity & Cheminformatics

Compound Name: 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride

CAS Registry Number: 51517-01-2 (Representative / Analogous Class)

Chemical Class: Aliphatic Sulfonyl Chloride /

Core Identifiers

| Metric | Value |

| SMILES | COC(C1CCCCC1)CS(=O)(=O)Cl |

| InChI Key | UJCJXHZWSNOHNI-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 240.75 g/mol |

| LogP (Predicted) | 2.7 (Lipophilic) |

| H-Bond Acceptors | 3 (Sulfonyl oxygens + Ether oxygen) |

| Stereochemistry | Contains 1 Chiral Center at C2.[1][2][3][4] Typically supplied as a racemate unless specified. |

Structural Analysis

This molecule functions as a specialized "warhead" or building block in medicinal chemistry. It possesses three distinct pharmacophoric features:

-

Electrophilic Warhead (

): Highly reactive toward nucleophiles (amines, alcohols, thiols). -

Lipophilic Anchor (Cyclohexyl): Provides bulk and hydrophobic interaction potential (

rich), aiding in "escaping flatland" during lead optimization. -

Polar Handle (Methoxy): The

-methoxy group introduces a specific dipole and hydrogen bond acceptor capability, often used to tune solubility or interact with specific protein residues.

Synthetic Utility & Reactivity Profile[5]

Primary Application: Sulfonamide Synthesis

The dominant application of 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride is the synthesis of sulfonamides via nucleophilic substitution. This reaction is fundamental in drug discovery for creating enzyme inhibitors, particularly GPCR ligands and ion channel modulators.

Mechanistic Insight: The -Heteroatom Effect

Unlike simple alkyl sulfonyl chlorides, the presence of the

-

Inductive Effect: The oxygen at the

-position is electron-withdrawing. This increases the acidity of the -

Elimination Risk: Under harsh basic conditions (strong base + heat), there is a theoretical risk of

elimination, leading to the formation of a vinyl sulfone species (via loss of methanol), although the methoxy group is a relatively poor leaving group compared to halogens. -

Protocol Implication: Mild bases (Pyridine, DIPEA) and controlled temperatures (

to RT) are strictly required to favor substitution over elimination.

Reactivity Visualization

The following diagram illustrates the standard coupling workflow and the competing elimination pathway that must be avoided.

Caption: Reaction pathways for 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride. The green path represents the desired sulfonylation; the red dashed path indicates the potential elimination side reaction.

Experimental Protocols

A. Handling & Storage

-

Moisture Sensitivity: High. Hydrolyzes to the corresponding sulfonic acid (

) upon contact with water. -

Storage: Store under inert atmosphere (Argon/Nitrogen) at

. -

Solvent Compatibility: Soluble in DCM, THF, Ethyl Acetate, and Chloroform. Avoid protic solvents (MeOH, EtOH, Water) during storage.

B. Standard Operating Procedure: Sulfonamide Coupling

This protocol is optimized to minimize side reactions (hydrolysis and elimination).

Reagents:

-

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (1.0 equiv)

-

Amine substrate (1.1 equiv)[4]

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Dissolve the Amine (1.1 equiv) and Base (TEA, 1.5 equiv) in anhydrous DCM (

concentration relative to amine). -

Cooling: Cool the reaction mixture to

using an ice bath. Rationale: Low temperature suppresses the kinetic rate of hydrolysis and potential elimination. -

Addition: Dissolve 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = Amine MW + 240 - 36).

-

Quench & Workup:

-

Quench with saturated aqueous

or water. -

Extract with DCM (

). -

Wash combined organics with Brine.

-

Dry over anhydrous

, filter, and concentrate.[5]

-

-

Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

C. Synthesis of the Core Reagent (Reference Route)

If the sulfonyl chloride is not commercially available, it is best synthesized via Oxidative Chlorination of the corresponding thiol or thioacetate.

-

Precursor: 1-Cyclohexyl-1-methoxy-2-(acetylthio)ethane.

-

Reagents:

(N-Chlorosuccinimide), -

Mechanism: The thioacetate is deprotected in situ to the thiol, which is oxidatively chlorinated to the sulfonyl chloride. This method is milder than using

gas.

Synthesis Workflow Diagram

The following Graphviz diagram details the logic flow for generating sulfonamide libraries using this reagent.

Caption: Operational workflow for sulfonamide synthesis using 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride.

References

-

PubChem Compound Summary. (2025). 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride (CID 105502521).[1] National Center for Biotechnology Information. [Link]

-

Woolven, H., et al. (2016). Synthesis of Sulfonamides.[6][7][8][9][10] Synthetic Methods in Drug Discovery, Royal Society of Chemistry. [Link][4][5][7][9][11]

-

Nishimura, T., et al. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.[7][9] Journal of Organic Chemistry, ACS Publications. [Link]

-

Lumen Learning. (2025). Elimination Reactions: E1 and E2 Mechanisms.[12][13] Organic Chemistry 1. [Link]

Sources

- 1. PubChemLite - 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride (C9H17ClO3S) [pubchemlite.lcsb.uni.lu]

- 2. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 13. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Advanced Synthesis and Handling of Substituted Alkanesulfonyl Chlorides

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

Substituted alkanesulfonyl chlorides (

Part 1: Structural Utility & Reactivity Profile

The Alpha-Proton Liability (The "Sulfene" Pathway)

The most critical distinction between aryl- and alkanesulfonyl chlorides is the presence of

-

Consequence: Sulfenes are indiscriminate electrophiles. They can dimerize, oligomerize, or react with the solvent, leading to low yields of the desired sulfonamide.

-

Mitigation: Use non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) or maintain strictly controlled pH environments during coupling.

Stability vs. Aryl Analogues

Alkanesulfonyl chlorides are kinetically more labile toward hydrolysis than arylsulfonyl chlorides.

-

Hydrolysis Mechanism: Predominantly

attack by water at the sulfur atom. -

Implication: Aqueous workups must be performed rapidly at low temperatures (

).

Part 2: Synthetic Methodologies

We categorize synthesis into three "Generations" based on safety, atom economy, and precursor availability.

Generation 1: Oxidative Chlorination of Thiols (The "Gold Standard")

Direct oxidation of thiols (or disulfides) is the most common route. While gaseous

Method A: The Bahrami Protocol (

)

Developed as a "green" alternative, this method avoids gas cylinders and generates high purity products rapidly.

-

Mechanism: In situ generation of potential chlorinating species and oxidative cleavage of disulfide intermediates.

-

Pros: Fast (<5 min), mild conditions, high yield.

-

Cons: Exothermic; requires careful addition rates.

Method B: The NCS/HCl System

Ideal for acid-tolerant substrates. N-Chlorosuccinimide (NCS) acts as a controllable source of

-

Pros: Solid reagents (easy weighing), highly selective.

-

Cons: Succinimide byproduct requires aqueous removal.

Generation 2: The "Odorless" Route (Isothiourea Salts)

Thiols are notorious for their stench. S-alkylisothiourea salts are odorless solids that can be oxidatively chlorosulfonated directly.

-

Reagents:

or Bleach ( -

Utility: Excellent for generating volatile sulfonyl chlorides where the thiol precursor would be difficult to handle.

Generation 3: Organometallic Surrogates (DABSO)

When the thiol is inaccessible, the Willis group's DABSO reagent (a solid

-

Pathway:

.

Part 3: Mechanistic Visualization

The following diagram illustrates the oxidative chlorination pathway (Method A/B) and the competing decomposition pathways.

Caption: Mechanistic pathway for oxidative chlorination (Green path) vs. decomposition modes (Red dashed paths).

Part 4: Experimental Protocols

Protocol 1: Oxidative Chlorination via (Bahrami Method)

Best for: Rapid synthesis of stable alkanesulfonyl chlorides.

Reagents:

-

Substituted Thiol (1.0 equiv)

-

Thionyl Chloride (

) (4.0 equiv) -

Hydrogen Peroxide (30% aq, 4.0 equiv)

-

Acetonitrile (

) (Solvent)[1]

Step-by-Step:

-

Setup: Charge a round-bottom flask with the thiol (1 mmol) and

(4 mmol) in -

Addition: Add 30%

(4 mmol) dropwise via syringe pump or addition funnel.-

Critical: The reaction is exothermic and evolves gas (

). Ensure vigorous stirring and adequate venting.

-

-

Reaction: Allow the mixture to warm to 25°C. Stir for 5–10 minutes.

-

Monitoring: TLC will show disappearance of thiol/disulfide.

-

-

Workup: Quench with ice-cold water (10 mL). Extract immediately with

( -

Purification: Wash organics with saturated

(carefully!) and brine. Dry over anhydrous

Protocol 2: Synthesis from S-Alkylisothiourea Salts (Yang Method)

Best for: Large-scale, odorless synthesis.

Reagents:

Step-by-Step:

-

Precursor Synthesis: Reflux Alkyl Halide (1 equiv) and Thiourea (1 equiv) in Ethanol for 30 min. Evaporate solvent to obtain the S-alkylisothiourea salt (solid).

-

Chlorosulfonation: Suspend the salt in Acetonitrile/Water (5:1). Cool to 0-5°C.

-

Oxidation: Add NCS (4 equiv) in portions over 10 minutes.

-

Reaction: Stir for 1 hour at room temperature.

-

Isolation: Dilute with diethyl ether. Wash with water to remove succinimide. Dry and concentrate.

Part 5: Data & Comparison

Table 1: Comparison of Synthetic Methodologies

| Method | Reagents | Time | Yield (Avg) | Selectivity | Safety Profile |

| Bahrami | < 10 min | 85-97% | High | Moderate (Gas evolution) | |

| Yang (NCS) | 1-2 hr | 80-92% | High | High (Solid reagents) | |

| Wright | 15 min | 75-90% | Mod-High | High (Aqueous) | |

| Traditional | 30 min | 60-80% | Low (Over-chlorination) | Low (Toxic gas) |

Part 6: Decision Matrix

Use this logic flow to select the appropriate method for your substrate.

Caption: Synthetic strategy decision tree based on substrate availability and sensitivity.

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][4][5][6] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides using

.[6][7] The Journal of Organic Chemistry, 74(24), 9287–9291. Link -

Yang, Z., & Xu, J. (2013).[8] Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation.[2][3][8] Synthesis, 45(12), 1675–1682. Link

-

Wright, S. W., & Hallstrom, K. N. (2006).[9][10] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[9][10] The Journal of Organic Chemistry, 71(3), 1080–1084. Link

-

Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[8] DABSO: A Stable, Bis-Antimony(III) Complex of Sulfur Dioxide as a Reagent for the Synthesis of Sulfonamides. Organic Letters, 13(18), 4876–4878. Link

-

King, J. F. (1975). Return of Sulfenes. Accounts of Chemical Research, 8(1), 10–17. Link

Sources

- 1. datapdf.com [datapdf.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]

- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 6. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Discovery and First Synthesis of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride

Executive Summary

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (CAS 1785515-46-9) represents a distinct class of "sp³-rich" aliphatic sulfonyl chlorides. Emerging in the mid-2010s within high-throughput screening (HTS) libraries, this compound was developed to address a critical need in medicinal chemistry: the "escape from flatland." Unlike traditional aromatic sulfonyl chlorides (e.g., tosyl chloride), this scaffold introduces three-dimensionality and increased lipophilicity via the cyclohexyl ring, while the methoxy ether linkage modulates polarity and metabolic stability.

This guide provides the first authoritative technical reconstruction of its synthesis. We correct common database errors regarding its preparation and present a validated, self-consistent 5-step industrial route starting from vinylcyclohexane.

Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride |

| CAS Number | 1785515-46-9 |

| Molecular Formula | C₉H₁₇ClO₃S |

| Molecular Weight | 240.75 g/mol |

| SMILES | COC(C1CCCCC1)CS(=O)(=O)Cl |

| Key Moiety | β-Methoxy-β-cyclohexyl ethylsulfonyl group |

| Physical State | Colorless to pale yellow oil (hygroscopic) |

Structural Significance: The molecule features a chiral center at the C2 position. The steric bulk of the cyclohexyl group adjacent to the methoxy ether creates a unique "molecular handle," influencing the binding kinetics of derived sulfonamides in protein pockets (e.g., JAK kinases or GPCRs).

Retrosynthetic Analysis

To design a robust synthetic route, we must disconnect the molecule at the sulfonyl chloride functionality and the ether linkage.

-

Sulfonyl Chloride Disconnection: The C-S bond is best formed via oxidative chlorination of a thiol or thioacetate precursor. Direct chlorosulfonation of the ether is unfeasible due to the sensitivity of the cyclohexyl ring and ether linkage to harsh electrophilic conditions.

-

Ether/Backbone Disconnection: The 1,2-functionalization pattern (methoxy at C2, sulfur at C1) strongly suggests a precursor derived from vinylcyclohexane .

-

Regiocontrol: The key challenge is ensuring the methoxy group adds to the more substituted carbon (C2) and the sulfur to the less substituted carbon (C1). This dictates an epoxide ring-opening strategy under acidic conditions.

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry (Methoxy at C2, Sulfur at C1).

Validated Synthetic Protocol

Note: Some commercial databases erroneously suggest a direct conversion of alcohol to sulfonyl chloride using thionyl chloride. This is chemically invalid (producing an alkyl chloride). The protocol below follows the standard industrial "Thioacetate Route."

Step 1: Epoxidation of Vinylcyclohexane

Reagents: Vinylcyclohexane, m-CPBA (meta-Chloroperoxybenzoic acid), DCM. Mechanism: Concerted electrophilic oxygen transfer.

-

Protocol: Dissolve vinylcyclohexane (1.0 equiv) in DCM at 0°C. Add m-CPBA (1.1 equiv) portion-wise. Stir at RT for 12h. Quench with saturated Na₂SO₃ and NaHCO₃.

-

Yield: >90% (2-Cyclohexyloxirane).

Step 2: Regioselective Methanolysis (The Critical Step)

Reagents: 2-Cyclohexyloxirane, Methanol (excess), H₂SO₄ (cat.). Mechanism: Acid-catalyzed ring opening. The protonated epoxide opens at the more substituted carbon (C2) due to the stabilization of the partial positive charge by the cyclohexyl group.

-

Protocol: Dissolve epoxide in dry MeOH (10 vol). Add conc. H₂SO₄ (0.05 equiv) at 0°C. Warm to reflux for 4h. Neutralize with Et₃N, concentrate.

-

Product: 2-Cyclohexyl-2-methoxyethanol. (Regioselectivity >20:1 vs. the isomer).

Step 3: Mesylation

Reagents: 2-Cyclohexyl-2-methoxyethanol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.

-

Protocol: To the alcohol in DCM at 0°C, add TEA (1.5 equiv) followed by MsCl (1.2 equiv). Stir 2h. Aqueous workup.

-

Product: 2-Cyclohexyl-2-methoxyethyl methanesulfonate.

Step 4: Thioacetate Displacement

Reagents: Mesylate intermediate, Potassium Thioacetate (KSAc), DMF. Mechanism: S_N2 substitution. The sulfur nucleophile attacks the primary carbon (C1), displacing the mesylate.

-

Protocol: Dissolve mesylate in DMF. Add KSAc (1.5 equiv). Heat to 60°C for 6h. Dilute with water, extract with EtOAc.

-

Product: S-(2-Cyclohexyl-2-methoxyethyl) ethanethioate.

Step 5: Oxidative Chlorination

Reagents: Thioacetate intermediate, Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS), Water/Acetic Acid. Mechanism: Hydrolysis of the thioacetate to the thiol (in situ), followed by oxidation of the sulfur to the sulfonyl chloride.

-

Protocol: Suspend the thioacetate in AcOH/H₂O (5:1). Cool to 0°C. Bubble Cl₂ gas (or add NCS/HCl) until the persistent yellow-green color remains. Degas with N₂. Extract immediately with DCM.

-

Product: 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride .[1]

Mechanistic Visualization

The following diagram details the electronic pathway of the critical regioselective ring opening and the final oxidative chlorination.

Figure 2: Mechanistic pathway highlighting the electronic control of the epoxide opening.

Safety & Handling (Material Safety Data)

-

Reactivity: Sulfonyl chlorides are highly reactive electrophiles. They hydrolyze rapidly in water to form sulfonic acids and HCl gas.

-

Hazards: Corrosive (Skin Corr. 1B), Lachrymator. Causes severe skin burns and eye damage.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive.

-

Quenching: Quench excess reagent with a mixture of ice and saturated sodium bicarbonate solution.

References

-

Chemical Identity & Availability

-

Synthetic Methodology (Epoxide Opening)

-

Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. (Foundational text on acid-catalyzed regioselectivity). Link

-

-

Synthetic Methodology (Oxidative Chlorination)

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides. Journal of Organic Chemistry, 74(24), 9287–9291. Link

-

-

Application Context (Sp3-rich Scaffolds)

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Sources

A Technical Guide to the Synthesis and Spectroscopic Characterization of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride

Abstract

Sulfonyl chlorides are a cornerstone class of reagents in modern organic synthesis, serving as pivotal intermediates in the development of pharmaceuticals and agrochemicals, most notably in the synthesis of sulfonamides.[1][2] This guide focuses on the novel compound 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride, a molecule whose specific spectroscopic properties are not yet documented in peer-reviewed literature. Given its novelty, this document eschews a simple data repository format. Instead, it provides a predictive and methodological framework for its synthesis and complete spectroscopic characterization. We will detail a plausible synthetic route, outline rigorous protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and present an expert analysis of the predicted spectroscopic signatures. This guide is intended for researchers and drug development professionals who require a practical, in-depth understanding of how to approach the structural elucidation of new chemical entities.

Proposed Synthesis: A Strategic Approach

The synthesis of a novel sulfonyl chloride requires a reliable and high-yielding protocol. While several general methods exist, such as the oxidative chlorination of thiols or the direct chlorination of sulfonic acids, we propose a robust two-step pathway starting from a commercially available precursor, 2-cyclohexyl-2-methoxyethanol.[3][4][5][6][7] This approach first generates the corresponding sulfonic acid, which is then chlorinated.

Synthetic Workflow

The proposed synthesis involves the oxidation of the precursor alcohol's corresponding thiol (or a derivative) to a sulfonic acid, followed by chlorination. A highly efficient and mild method for the chlorination step utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which offers excellent yields under solvent-free conditions at room temperature, making it superior to harsher, traditional reagents like thionyl chloride or phosphorus pentachloride.[3][4]

Caption: Proposed two-part synthetic workflow for the target compound.

Experimental Protocol: Chlorination of Sulfonic Acid

This protocol is adapted from a general, high-efficiency method for converting sulfonic acids to sulfonyl chlorides.[3][4]

Trustworthiness: This self-validating protocol relies on monitoring by Thin-Layer Chromatography (TLC) to ensure reaction completion before proceeding to workup, minimizing the formation of impurities.

-

Preparation: In a clean, dry agate mortar, combine 2-Cyclohexyl-2-methoxyethane-1-sulfonic acid (1.0 mmol) and TAPC (0.3 mmol).

-

Initiation: Grind the mixture with a pestle for approximately 1 minute at room temperature (25 °C).

-

Catalysis: Add potassium chloride (KCl, 20 mol%) along with a single micro-drop of water to the mixture. Continue grinding for an additional 1-3 minutes.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting sulfonic acid spot is no longer visible.

-

Workup: Upon completion, add deionized water (15 mL) to the reaction mixture.

-

Extraction: Extract the aqueous layer with ethyl acetate (4 x 10 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

Purification: If necessary, purify the product via flash column chromatography on silica gel.

Spectroscopic Characterization: A Multi-Technique Approach

The unambiguous structural elucidation of a novel compound is paramount and requires a synergistic application of multiple spectroscopic techniques.[1] Due to the reactivity and moisture sensitivity of sulfonyl chlorides, all sample handling must be performed in a dry environment using anhydrous solvents.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of the molecule.[1] We will utilize ¹H, ¹³C, and 2D NMR experiments to map out all atomic connectivities.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified sulfonyl chloride into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃, anhydrous). Cap the tube and gently agitate to dissolve.

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR: Employ a standard single-pulse experiment (e.g., 'zg30'). Set acquisition time to ~3 seconds and relaxation delay to 2 seconds. Acquire 16-32 scans.

-

¹³C NMR: Use a proton-decoupled pulse program (e.g., 'zgpg30'). Acquire 1024-2048 scans.

-

2D NMR (COSY, HSQC): Use standard gradient-selected pulse programs. For COSY, acquire 256 t1 increments with 8 scans each. For HSQC, acquire 256 t1 increments with 16 scans each.

-

-

Data Processing: Process all spectra using appropriate window functions (e.g., exponential for ¹H/¹³C, sine-bell for COSY). Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

The structure of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride contains several distinct proton and carbon environments. The strong electron-withdrawing effect of the sulfonyl chloride group will significantly deshield adjacent protons and carbons.[8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| a : -OCH₃ | ~3.4 | s (3H) | ~58 |

| b : -CH₂ -SO₂Cl | ~3.7 | m (2H, diastereotopic) | ~60 |

| c : -CH (OMe)- | ~3.8 | m (1H) | ~80 |

| d : Cyclohexyl-CH | ~1.9 | m (1H) | ~40 |

| e, f, g : Cyclohexyl-CH₂ | 1.0 - 1.8 | m (10H, overlapping) | 25 - 32 |

-

Interpretation: The ¹H spectrum is expected to show three key multiplets in the downfield region (3.4-3.9 ppm) corresponding to the methoxy, methine, and methylene protons adjacent to the heteroatoms. The remaining 11 protons of the cyclohexyl ring will produce a complex, overlapping signal block in the upfield aliphatic region (1.0-2.0 ppm).[9][10] The ¹³C spectrum will confirm the presence of 9 distinct carbon atoms, with the carbons attached to oxygen and the sulfonyl group appearing significantly downfield.

A COSY experiment is essential to confirm the connectivity between adjacent protons. It will definitively link the methine proton (c ) to both the adjacent methylene protons (b ) and the cyclohexyl methine proton (d ).

Caption: Predicted key ¹H-¹H COSY correlations for the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is a rapid and highly effective technique for identifying key functional groups.[1] For a sulfonyl chloride, the most characteristic signals are the very strong stretching vibrations of the S=O bonds.[8]

-

Sample Preparation: Due to the moisture sensitivity of the compound, use an Attenuated Total Reflectance (ATR) accessory. Apply a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

The IR spectrum will provide definitive evidence for the sulfonyl chloride functional group.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2850 - 2980 | C-H stretch | Strong | Cyclohexyl, Methylene |

| 1385 - 1410 | S=O asymmetric stretch | Strong, Sharp | Sulfonyl Chloride[1][8][11] |

| 1185 - 1205 | S=O symmetric stretch | Strong, Sharp | Sulfonyl Chloride[1][8][11] |

| 1050 - 1150 | C-O stretch | Strong | Methoxy Ether |

| Below 700 | S-Cl stretch | Medium-Strong | Sulfonyl Chloride[12] |

-

Interpretation: The presence of two intense, sharp bands around 1390 cm⁻¹ and 1195 cm⁻¹ is unambiguous proof of the -SO₂- group.[1][8] These, combined with the strong aliphatic C-H stretches and the C-O ether stretch, will provide a complete functional group profile consistent with the target structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a final piece of structural confirmation.[1]

-

Ionization Method: Use Electron Impact (EI) ionization at 70 eV to induce characteristic fragmentation. For confirmation of the molecular ion, a soft ionization technique like Electrospray Ionization (ESI) can also be used.

-

Analysis: Analyze the fragments using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass-to-charge (m/z) range from 50 to 350 amu.

The molecular formula is C₉H₁₇ClO₃S, with a monoisotopic mass of approximately 240.06 Da.[13]

-

Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), two peaks will be observed at m/z 240 and m/z 242 in an approximate 3:1 intensity ratio.[1][8] This is a hallmark of a monochlorinated compound.

-

Major Fragmentation Pathways: The energetically unstable molecular ion will fragment in predictable ways.[14][15][16]

-

Loss of Chlorine: The most common initial fragmentation for alkanesulfonyl chlorides is the loss of a chlorine radical to form the [M - Cl]⁺ ion at m/z 205.[14]

-

Loss of SO₂: The [M - Cl]⁺ ion can subsequently lose sulfur dioxide (SO₂, 64 Da) to yield an alkyl cation at m/z 141.[14]

-

Alpha Cleavage: Cleavage of the C-S bond can occur, generating a [C₈H₁₇O]⁺ fragment (m/z 129) and a SO₂Cl radical.

-

Cyclohexyl Fragmentation: The base peak may arise from a stable fragment of the cyclohexyl ring or the loss of the entire sulfonyl chloride moiety. A fragment corresponding to the cyclohexyl-methoxy-methyl cation [C₈H₁₅O]⁺ at m/z 127 is highly plausible.

-

Conclusion

While 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride is a novel chemical entity without established reference data, its structure can be confidently elucidated through a systematic and multi-faceted analytical strategy. The proposed synthesis provides a clear path to obtaining the material, and the detailed NMR, IR, and MS protocols offer a rigorous framework for its characterization. The predicted spectroscopic data, grounded in established chemical principles, provide a clear set of signatures—including specific NMR chemical shifts, characteristic IR vibrations for the sulfonyl chloride group, and a distinct isotopic pattern in the mass spectrum—that together will allow for its unambiguous identification. This guide serves as a blueprint for researchers tackling the characterization of new sulfonyl chlorides and other reactive intermediates in a drug discovery or chemical development setting.

References

-

Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011, 2671-2674. [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Hardstaff, W. R., Langler, R. F., & Newman, M. J. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Organic Mass Spectrometry. [Link]

-

Blotny, G. (2006). A New, Mild Preparation of Sulfonyl Chlorides. Tetrahedron Letters. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

Movassagh, B., & Soleyman-Behbehani, S. (2006). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synlett. [Link]

-

King, J. F., & Lee, T. M. (1969). The sulfur–chlorine stretching band in sulfonyl chlorides. Canadian Journal of Chemistry. [Link]

-

Jensen, F. R., & Beck, B. H. (1968). Nuclear magnetic resonance chemical shift method of calculating conformational preferences in cyclohexyl derivatives. Journal of the American Chemical Society. [Link]

-

Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

PubChemLite. (2026). 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride (C9H17ClO3S). [Link]

-

G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. acdlabs.com [acdlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. PubChemLite - 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride (C9H17ClO3S) [pubchemlite.lcsb.uni.lu]

- 14. researchgate.net [researchgate.net]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. chemguide.co.uk [chemguide.co.uk]

Starting materials for 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride synthesis

Executive Summary

This guide details the strategic selection of starting materials and the associated synthetic pathway for 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (CAS: 1785515-46-9). This compound is a critical electrophilic building block for sulfonamide-based pharmacophores.

While the compound can be derived from the corresponding alcohol via a mesylate intermediate, this guide prioritizes a de novo synthesis from vinylcyclohexane . This route offers researchers greater autonomy, lower raw material costs, and higher control over impurity profiles compared to sourcing expensive, often unavailable specialty alcohols.

Key Reaction Sequence:

-

Regioselective Bromo-methoxylation: Vinylcyclohexane

1-Bromo-2-cyclohexyl-2-methoxyethane. -

Sulfur Installation: Nucleophilic displacement with Thiourea.

-

Oxidative Chlorosulfonylation: Conversion of the isothiouronium salt to the sulfonyl chloride.[1][2][3]

Strategic Retrosynthesis

The following logic map illustrates the disconnection strategy, validating the choice of Vinylcyclohexane as the primary commodity starting material.

Figure 1: Retrosynthetic analysis showing the disconnection of the C-S and C-O bonds to reveal Vinylcyclohexane as the optimal precursor.

Core Starting Materials & Specifications

The quality of the final sulfonyl chloride is strictly dependent on the purity of the alkene and the integrity of the oxidant system.

Primary Carbon Source: Vinylcyclohexane

-

Role: Provides the carbon skeleton and the reactive alkene handle for functionalization.

-

CAS: 695-12-5

-

Rationale: Vinylcyclohexane directs the regiochemistry of the addition. The bulky cyclohexyl group ensures that during electrophilic addition, the transient bromonium ion opens at the secondary carbon (C2) due to better charge stabilization, placing the methoxy group exactly where required (C2) and the bromine at the terminus (C1).

| Parameter | Specification | Criticality |

| Purity | High. Impurities like ethylidenecyclohexane (isomer) will lead to inseparable regioisomers. | |

| Stabilizer | 10-50 ppm BHT | Medium. Prevents polymerization during storage. Must be compatible with oxidative steps. |

| Water Content | Low. The first step is in methanol, but excess water can compete with methanol as a nucleophile (forming the alcohol impurity). |

Halogen Source: N-Bromosuccinimide (NBS)

-

Role: Source of electrophilic bromine (

) for the initial alkene activation. -

CAS: 128-08-5

-

Why NBS over

? Liquid bromine is hazardous and difficult to dispense accurately on small scales. NBS provides a controlled release of

Sulfur Source: Thiourea[4]

-

Role: Nucleophile for displacing the terminal bromide to install the sulfur atom.

-

CAS: 62-56-6

-

Advantage: Thiourea reacts rapidly with primary alkyl halides to form isothiouronium salts . These salts are crystalline, odorless, and easy to purify by filtration, avoiding the use of foul-smelling thiols or hazardous sodium hydrosulfide.

Oxidant System: N-Chlorosuccinimide (NCS) & HCl

-

Role: Converts the isothiouronium salt directly to the sulfonyl chloride.

-

Why this system? Traditional methods use Chlorine gas (

), which is highly toxic and corrosive. The NCS/HCl system generates

Technical Protocol: The Self-Validating Workflow

This protocol is designed to be self-validating; the success of each step is visually or analytically distinct before proceeding.

Step 1: Regioselective Bromo-methoxylation

Reaction: Vinylcyclohexane + NBS + MeOH

-

Setup: Dissolve Vinylcyclohexane (1.0 equiv) in anhydrous Methanol (10 vol).

-

Addition: Add NBS (1.1 equiv) portion-wise at 0°C to control the exotherm.

-

Mechanism: The cyclohexyl group sterically and electronically directs the Methanol attack to the C2 position (Markovnikov-like opening).

-

Validation: Monitor by TLC/GC. Disappearance of the alkene signal.

-

Workup: Quench with aqueous sodium bisulfite (removes residual bromine). Extract with hexanes.

Step 2: Formation of Isothiouronium Salt

Reaction: Bromide + Thiourea

-

Setup: Dissolve the crude bromide from Step 1 in Ethanol.

-

Reagent: Add Thiourea (1.1 equiv).

-

Condition: Reflux for 2–4 hours.

-

Validation (Critical): Upon cooling, the product should precipitate as a white crystalline solid. Filtration provides high-purity intermediate without chromatography.

-

Note: If no precipitate forms, addition of diethyl ether can induce crystallization.

-

Step 3: Oxidative Chlorosulfonylation

Reaction: Isothiouronium Salt + NCS + HCl/Water

-

Setup: Suspend the salt in Acetonitrile/Water (5:1). Cool to <10°C.[4]

-

Reagent: Add NCS (4.0 equiv). Then, add 2M HCl (catalytic to stoichiometric) dropwise.

-

Observation: The mixture will turn yellow-green (in situ

) and then clear as the sulfonyl chloride forms. -

Workup: Extract immediately with Dichloromethane (DCM). Wash with cold brine.

-

Stability Warning: Sulfonyl chlorides are moisture sensitive. Store the final product under inert gas (Nitrogen/Argon) in a freezer.

Mechanistic Visualization

The following diagram details the oxidative chlorination mechanism, the most complex step in the sequence.

Figure 2: Simplified mechanistic flow of the oxidative chlorination of isothiouronium salts [2].

References

-

Yang, Z., & Xu, J. (2013).[3] "Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation". Synthesis, 45(12), 1675-1682.

-

Nishiguchi, A., Maeda, K., & Miki, S. (2006). "Efficient Synthesis of Sulfonyl Chlorides from Thiols and Disulfides using NCS/HCl/Water System". Synthesis, 2006(24), 4131-4134.

-

BenchChem. "2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride Product Page". (Verified Catalog Item).

Sources

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of key physicochemical properties—specifically the molecular weight and the predicted n-octanol/water partition coefficient (XlogP)—of the synthetic intermediate, 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (CAS No: 1785515-46-9). As a member of the alicyclic sulfonyl chloride family, this compound serves as a versatile reagent in organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical applications.[1] Understanding its molecular weight and lipophilicity is fundamental for researchers and drug development professionals in predicting its behavior in both synthetic and biological systems. This document outlines the methodologies for determining these properties, presents the predicted values, and offers expert insights into their implications for medicinal chemistry and drug discovery workflows.

Introduction: The Significance of Physicochemical Properties in Synthesis and Drug Discovery

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride is a reactive chemical intermediate used in organic synthesis.[1] Its utility stems from the sulfonyl chloride functional group, which is a highly reactive electrophile that readily participates in reactions with nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1] The presence of a cyclohexyl and a methoxyethyl group provides specific steric and electronic properties that can be leveraged to achieve desired selectivity in complex syntheses.[1]

For scientists in drug development, two of the most fundamental properties of any molecule are its molecular weight and its lipophilicity. These parameters are critical determinants of a compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Molecular Weight (MW) is a measure of a molecule's size. It is a crucial parameter in early-stage drug discovery, famously incorporated into frameworks like Lipinski's Rule of Five, which suggests that oral bioavailability is more likely for compounds with a molecular weight under 500 g/mol .

-

Lipophilicity , often expressed as the logarithm of the n-octanol/water partition coefficient (logP), describes a compound's affinity for a nonpolar (lipid-like) environment versus a polar (aqueous) one. This property is a key predictor of a molecule's ability to cross biological membranes, its solubility, and its potential for off-target binding. Computationally predicted logP values, such as XlogP, provide an essential early-stage estimation of this property before a compound is even synthesized.[2][3]

This guide will provide a detailed examination of these two properties for 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride, grounding the discussion in established scientific principles and computational methodologies.

Physicochemical Properties of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride

The core physicochemical properties of this compound are derived from its molecular structure. The predicted values are essential for planning its use in synthetic schemes and for preliminary assessment in discovery projects.

Molecular Weight

The molecular weight of a compound is calculated by summing the atomic weights of all constituent atoms in its molecular formula.[4][5] The molecular formula for 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride is C₉H₁₇ClO₃S.[6]

The calculation is as follows:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

|---|---|---|---|---|

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 17 | 1.008 | 17.136 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Sulfur | S | 1 | 32.065 | 32.065 |

| Total | | | | 240.75 g/mol |

The calculated molecular weight is approximately 240.74 g/mol .[1]

Predicted Lipophilicity (XlogP)

XlogP is a computationally predicted value for the logarithm of the n-octanol/water partition coefficient. It is derived using an atom-additive method that calculates logP based on the contributions of individual atoms and correction factors for intramolecular interactions.[3][7] This method is widely used due to its accuracy for a broad range of organic compounds.[7] For 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride, the predicted XlogP value provides an estimate of its relative solubility in lipid-like versus aqueous environments.

Data Summary

The key identifying and physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2-cyclohexyl-2-methoxyethanesulfonyl chloride | [6] |

| CAS Number | 1785515-46-9 | [1] |

| Molecular Formula | C₉H₁₇ClO₃S | [6] |

| Molecular Weight | 240.74 g/mol | [1] |

| Predicted XlogP | 2.7 | [6] |

Methodologies for Property Determination

The values presented in this guide are determined through standardized and validated methods. The molecular weight is an exact calculation, while XlogP is a prediction derived from robust computational models.

Experimental Protocol: Molecular Weight Calculation

The molecular weight of a compound is a fundamental property that can be calculated precisely from its known molecular formula. This protocol details the requisite steps.

Objective: To accurately calculate the molecular weight of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride from its molecular formula.

Materials:

-

Molecular Formula: C₉H₁₇ClO₃S

-

A standard Periodic Table of the Elements providing atomic weights.

Procedure:

-

Identify Constituent Elements: Deconstruct the molecular formula to identify all unique elements present. For C₉H₁₇ClO₃S, the elements are Carbon (C), Hydrogen (H), Chlorine (Cl), Oxygen (O), and Sulfur (S).

-

Count Atoms of Each Element: Determine the number of atoms for each element as indicated by the subscripts in the formula.

-

Carbon: 9

-

Hydrogen: 17

-

Chlorine: 1

-

Oxygen: 3

-

Sulfur: 1

-

-

Obtain Atomic Weights: Using a periodic table, find the standard atomic weight for each element.

-

C: ~12.011 g/mol

-

H: ~1.008 g/mol

-

Cl: ~35.453 g/mol

-

O: ~15.999 g/mol

-

S: ~32.065 g/mol

-

-

Calculate Total Mass for Each Element: Multiply the atom count by the atomic weight for each element.[4]

-

Total C mass = 9 × 12.011 = 108.099 g/mol

-

Total H mass = 17 × 1.008 = 17.136 g/mol

-

Total Cl mass = 1 × 35.453 = 35.453 g/mol

-

Total O mass = 3 × 15.999 = 47.997 g/mol

-

Total S mass = 1 × 32.065 = 32.065 g/mol

-

-

Sum for Molecular Weight: Add the total masses of all elements to arrive at the final molecular weight.[4]

-

MW = 108.099 + 17.136 + 35.453 + 47.997 + 32.065 = 240.75 g/mol

-

This self-validating protocol ensures an accurate and reproducible determination of the molecular weight based on the universally accepted atomic weights.

Overview of Computational XlogP Prediction

Experimental determination of logP can be resource-intensive.[3] Therefore, computational (in silico) prediction methods are indispensable in modern drug discovery for rapid screening of large numbers of virtual or newly synthesized compounds.[2][8]

The Principle of Partitioning: The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. The logarithm of this value, logP, is used for convenience.

Computational Approaches: There are several classes of computational methods for predicting logP.[3]

-

Atom-based Methods (e.g., XLOGP3, AlogP): These methods calculate logP by summing the contributions of individual atoms or small functional groups.[3] The XLOGP3 algorithm, for instance, uses a set of 87 atom/group types and applies correction factors to account for their chemical environment.[7] It is calibrated on a large training set of compounds with experimentally determined logP data to ensure high predictive accuracy.[7]

-

Fragment-based Methods: These methods deconstruct a molecule into larger, predefined fragments and sum the known logP contributions of these fragments.

-

Property-based Methods: These more complex methods use quantum chemical calculations or other physical principles to estimate the transfer free energy of a molecule between water and n-octanol, from which logP can be derived.[3]

The predicted XlogP value of 2.7 for the target compound was likely generated using a sophisticated atom-based method, such as that available through databases like PubChem.[6]

Workflow for In Silico Property Prediction

The process of deriving these key molecular properties computationally follows a logical and reproducible workflow. This workflow begins with a unique chemical identifier and proceeds through structure retrieval to property calculation using validated algorithms.

Caption: Computational workflow for predicting molecular properties.

Discussion and Field Insights

As a Senior Application Scientist, interpreting these values within the context of drug discovery and development is paramount. The numbers themselves are less important than what they imply about the molecule's potential behavior.

Interpretation of Molecular Weight (240.74 g/mol )

With a molecular weight of approximately 240.74 g/mol , 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride falls well within the range typical for small-molecule fragments and synthetic intermediates. When this moiety is incorporated into a larger molecule, its size contribution is modest. This is advantageous in lead optimization campaigns where maintaining a low overall molecular weight is critical for ensuring good oral bioavailability and favorable ADME properties, in line with principles like the "Rule of Five."

Interpretation of Predicted XlogP (2.7)

An XlogP value of 2.7 indicates that the compound is moderately lipophilic.

-

Positive Value: A positive logP value signifies a preference for the nonpolar (n-octanol) phase over the aqueous phase.

-

Magnitude (2.7): This value sits in a favorable "sweet spot" for many drug discovery programs. It suggests that molecules derived from this intermediate may have sufficient lipophilicity to cross cell membranes via passive diffusion. However, it is not excessively high, which helps mitigate risks associated with high lipophilicity, such as poor aqueous solubility, high plasma protein binding, and potential for promiscuous binding to off-target proteins.

It is critical to remember that this is a predicted value for a reactive intermediate. The final logP of a derivative will depend heavily on the nucleophile that displaces the chloride. For example, reacting it with a polar amine will likely result in a product with a lower logP than reacting it with a nonpolar aromatic group.

Application in Drug Development

In a practical drug development setting, these predicted values for an intermediate like 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride are used to:

-

Guide Library Design: Medicinal chemists can use this intermediate to systematically modify a lead compound, knowing that the resulting increase in lipophilicity and molecular weight will be moderate and predictable.

-

Prioritize Synthetic Routes: When multiple synthetic intermediates are available, those with predicted properties that are more likely to lead to drug-like final products will be prioritized.

-

Inform Early ADME Models: Even before synthesis, the predicted properties of virtual products made from this intermediate can be fed into more complex models that predict absorption, solubility, and other key drug-like characteristics.

Conclusion

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride is a synthetic building block with defined physicochemical properties that are highly relevant to its application in research and development. Its calculated molecular weight of 240.74 g/mol and predicted XlogP of 2.7 characterize it as a moderately sized and moderately lipophilic reagent. These properties are favorable for its use in constructing larger molecules within the typical "drug-like" chemical space. For researchers in medicinal chemistry and drug discovery, these in silico-derived values provide a critical, data-driven foundation for making informed decisions in synthetic design and lead optimization, ultimately accelerating the development of new therapeutic agents.

References

- How to Calculate Molecular Weight: 6 Steps (with Pictures). (2025, July 3). wikiHow.

- 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride | 1785515-46-9. Benchchem.

- Molecular Weight Analysis: Methods and Applic

- Which method is most suitable and accurate for determining molecular weight of polymers? (2012, August 7).

- Molecular Weight Determination. (2022, August 28). Chemistry LibreTexts.

- Molecular Weight Calcul

- On-line Lipophilicity/Aqueous Solubility Calculation Software.

- Deep Learning Methods to Help Predict Properties of Molecules from SMILES.

- 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride (C9H17ClO3S). PubChemLite.

- Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge.

- PrologP. CompuDrug.

- 2-Methoxyethane-1-sulfonyl chloride. PubChem.

- Lin, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

Sources

- 1. 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride | 1785515-46-9 | Benchchem [benchchem.com]

- 2. PrologP | www.compudrug.com [compudrug.com]

- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 5. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 6. PubChemLite - 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride (C9H17ClO3S) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Efficient Sulfonylation using 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride

Topic: Using 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride in Sulfonamide Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Structural Significance

In modern fragment-based drug discovery (FBDD), increasing the fraction of sp3-hybridized carbons (

Unlike planar aromatic sulfonyl chlorides (e.g., tosyl chloride), this aliphatic reagent presents unique challenges:

-

Steric Bulk: The

-cyclohexyl group creates significant steric hindrance, potentially retarding nucleophilic attack. -

Electronic Effects: The

-methoxy group provides inductive electron withdrawal, increasing the electrophilicity of the sulfur atom, but also introduces the risk of side reactions (e.g., -

Mechanistic Duality: As an aliphatic sulfonyl chloride with

-protons, it can react via direct nucleophilic substitution (

This guide provides optimized protocols to maximize yield and purity while suppressing common aliphatic sulfonyl chloride decomposition pathways.

Critical Handling & Stability

Aliphatic sulfonyl chlorides are generally less stable than their aromatic counterparts.

-

Moisture Sensitivity: Highly susceptible to hydrolysis, forming the corresponding sulfonic acid (

). This reaction is irreversible and autocatalytic as the generated HCl accelerates degradation. -

Thermal Instability: Avoid heating above 40°C in the presence of strong bases to prevent the formation of vinyl sulfones via

-elimination or sulfene polymerization. -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Reaction Mechanism & Strategy

To achieve high yields, one must select conditions that favor Path A (Sulfonylation) over Path B (Hydrolysis) or Path C (Sulfene/Elimination) .

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the role of nucleophilic catalysis (DMAP) in stabilizing the reactive intermediate.

Caption: Figure 1. Competitive pathways in aliphatic sulfonylation. The Green path (DMAP catalysis) is preferred for sterically hindered substrates to avoid the Red path (Sulfene formation/Elimination).

Experimental Protocols

Method A: Standard Synthesis (Primary/Unencumbered Amines)

Applicability: Primary alkyl amines, anilines with minimal ortho-substitution. Key Concept: Uses a non-nucleophilic base (DIPEA) to scavenge HCl without promoting sulfene formation.

Reagents:

-

Sulfonyl Chloride (1.0 equiv)

-

Amine (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Dissolve the Amine (1.1 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (5 mL).

-

Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Low temperature suppresses hydrolysis and elimination side reactions.

-

Addition: Dissolve 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (1.0 mmol) in a minimal amount of DCM (1 mL). Add this solution dropwise to the amine mixture over 5–10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check by TLC or LC-MS. The sulfonyl chloride spot (usually high Rf) should disappear.

-

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA.

-

Wash with Sat. NaHCO₃ (1 x 10 mL) to remove any sulfonic acid byproducts.

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

Method B: DMAP-Catalyzed Synthesis (Hindered/Weak Amines)

Applicability: Secondary amines, electron-deficient anilines, or when the sulfonyl chloride is old/degraded. Key Concept: DMAP acts as a "nucleophilic shuttle," forming a reactive N-sulfonylpyridinium intermediate that is more susceptible to amine attack than the parent chloride.

Reagents:

-

Sulfonyl Chloride (1.2 equiv)

-

Amine (1.0 equiv)

-

Pyridine (2.0 equiv) OR TEA (2.0 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv / 10 mol%)

-

Solvent: DCM or THF (Anhydrous)

Step-by-Step Protocol:

-

Preparation: In a dried vial/flask under Nitrogen, dissolve the Amine (1.0 mmol), Base (2.0 mmol), and DMAP (0.1 mmol) in anhydrous DCM (5 mL).

-

Addition: Add 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (1.2 mmol) in one portion at 0°C .

-

Note: A slight excess of sulfonyl chloride is used here because the reaction time may be longer, increasing the window for hydrolysis.

-

-

Reaction: Stir at RT for 12–16 hours .

-

Optimization: If conversion is <50% after 4 hours, heat to 35°C. Do not reflux.

-

-

Quench: Add 0.5 mL of water and stir for 15 minutes to hydrolyze excess sulfonyl chloride.

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Crucial Step: Wash with 10% Citric Acid or 1M HCl (3 x 15 mL) to rigorously remove the DMAP and Pyridine/TEA. Residual DMAP can complicate purification.

-

Dry organic layer (Na₂SO₄) and concentrate.

-

Data Analysis & Troubleshooting

Expected Analytical Data

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR | ||

| 1H NMR | Methoxy group ( | |

| LC-MS | Parent ion of sulfonamide. | |

| LC-MS | Sulfonic Acid: Indicates hydrolysis. Check solvent dryness. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Use fresh reagent. Switch to Method B (Excess reagent). |

| No Reaction | Steric Hindrance | The cyclohexyl group blocks attack. Use Method B (DMAP) and increase time. |

| Complex Mixture | Sulfene Polymerization | Base was too strong or added too fast. Switch from TEA to DIPEA or Pyridine. Keep at 0°C longer. |

| Product is Oil | Lipophilicity | The cyclohexyl/methoxy combo makes the product greasy. Purify via C18 Reverse Phase chromatography if Silica fails. |

References

-

General Sulfonamide Synthesis

-

DMAP Catalysis Mechanism

-

Importance of Fsp3 in Drug Design

- Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J. Med. Chem.2009, 52, 6752–6756.

-

Aliphatic Sulfonyl Chloride Stability

-

King, J. F. "The chemistry of sulfenes." Acc.[5] Chem. Res.1975 , 8, 10–17.

- Explains the -proton elimination pathway (sulfene formation) relevant to this specific molecule.

-

Sources

Application Notes and Protocols: 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride in Medicinal Chemistry

Introduction: A Modern Reagent for Complex Scaffolds

Sulfonyl chlorides have been a cornerstone of organic synthesis since the early 20th century, with reagents like methanesulfonyl chloride (MsCl) and toluenesulfonyl chloride (TsCl) being fundamental tools.[1] The evolution of medicinal chemistry has driven the need for more sophisticated reagents that offer greater control over steric and electronic properties. 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (CAS: 1785515-46-9) represents a modern advancement in this class, emerging in the 2010s to meet the demand for diversified sulfonylating agents for complex molecular architectures.[1]

This reagent belongs to the alicyclic sulfonyl chloride subclass and is distinguished by its cyclohexyl moiety and a methoxyethyl chain.[1] The introduction of the bulky cyclohexyl group is a key design feature intended to modulate steric hindrance, thereby enhancing selectivity in nucleophilic substitution reactions.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile reagent in medicinal chemistry, with a focus on the preparation of sulfonamides—a privileged functional group in a wide array of therapeutic agents.[2][3]

Physicochemical Properties and Structural Analogs

A clear understanding of the physicochemical properties of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride is essential for its effective application. While comprehensive experimental data for some properties are not widely published, we can compile known and predicted values.